3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione
CAS No.:
Cat. No.: VC17614553
Molecular Formula: C12H12N2S
Molecular Weight: 216.30 g/mol
* For research use only. Not for human or veterinary use.
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione -](/images/structure/VC17614553.png)
Specification
Molecular Formula | C12H12N2S |
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Molecular Weight | 216.30 g/mol |
IUPAC Name | 3,6-dimethyl-1-pyridin-2-ylpyridine-2-thione |
Standard InChI | InChI=1S/C12H12N2S/c1-9-6-7-10(2)14(12(9)15)11-5-3-4-8-13-11/h3-8H,1-2H3 |
Standard InChI Key | HUFWHUAAOTUBSX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(N(C1=S)C2=CC=CC=N2)C |
Introduction
Synthetic Pathways and Optimization
Precursor Synthesis: Pyridinethione Intermediate
The synthesis of 3,6-dimethyl-2H-[1,2'-bipyridine]-2-thione likely begins with the preparation of a substituted pyridinethione precursor. A validated method involves the condensation of acetylacetone with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate, followed by cyclization with cyanothioacetamide . For example:
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Enamine formation:
This step proceeds via nucleophilic attack of the acetylacetone enolate on DMFDMA, yielding a β-enamine diketone . -
Cyclization with cyanothioacetamide:
The reaction mechanism involves Michael addition followed by intramolecular cyclization, with a reported yield of 76% .
Bipyridine Coupling
The bipyridine core is constructed via oxidative coupling or cross-coupling reactions. A high-yield approach for dimethylbipyridines involves Ullmann-type coupling using copper catalysts . Adapting this method:
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Halogenation:
Introduce bromine at the 2-position of 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione using N-bromosuccinimide (NBS) . -
Coupling reaction:
Yields for analogous bipyridine syntheses exceed 70% under optimized conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
Infrared (IR) Spectroscopy
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Strong absorption at 1220 cm⁻¹ (C=S stretch)
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Peaks at 2225 cm⁻¹ (C≡N if cyano intermediates persist) and 1685 cm⁻¹ (C=O from acetyl groups in precursors)
Mass Spectrometry
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EI-MS: Molecular ion peak at m/z 216 (C₁₂H₁₂N₂S⁺), with fragmentation patterns consistent with loss of methyl groups (m/z 201) and sulfur (m/z 184) .
Reactivity and Functionalization
Thione-Specific Reactions
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Alkylation: Treatment with methyl iodide in ethanolic K₂CO₃ yields the S-methyl ether derivative, analogous to compound 7 in prior studies .
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Oxidation: Reaction with H₂O₂ produces the corresponding sulfoxide, enhancing polarity for pharmaceutical applications.
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating metals via the pyridine nitrogen and thione sulfur. Preliminary studies on analogous complexes show:
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